2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid
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Overview
Description
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid is a complex organic compound belonging to the quinazolinone family. Quinazolinones are fused heterocyclic compounds known for their diverse biological activities and potential pharmaceutical applications
Scientific Research Applications
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quinazolinone derivatives is diverse and depends on their structure. They have been found to exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . These activities are often attributed to their interaction with various biological targets. For example, some quinazolinone derivatives have shown COX-2 inhibitory activity , while others have been found to inhibit enzymes such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and tyrosine kinase .
Future Directions
Given the wide range of biological activities exhibited by quinazolinone derivatives, there is considerable interest in synthesizing new quinazolinone derivatives with potent antimicrobial and cytotoxic activities . The development of green synthetic procedures, such as the one mentioned above, is also a promising direction for future research . Furthermore, the exploration of the various biological targets of quinazolinone derivatives could lead to the discovery of new therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid typically involves multiple steps. . This reaction forms the quinazolinone core, which is then further modified to introduce the methyl and aminoacetic acid groups.
Another approach involves the use of green chemistry techniques, such as microwave-induced synthesis and deep eutectic solvents (DES), to enhance the efficiency and yield of the reaction . These methods not only reduce the environmental impact but also improve the overall reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
- 2-Substituted-4(3H)-quinazolinones
- 3-Substituted-4(3H)-quinazolinones
- 2,3-Disubstituted-4(3H)-quinazolinones
Uniqueness
What sets 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAXZSJCVWZZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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